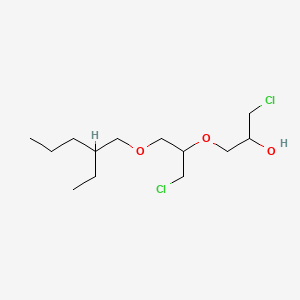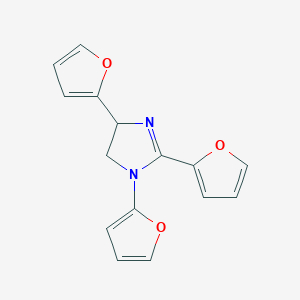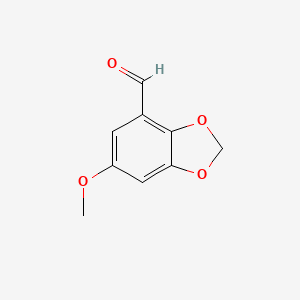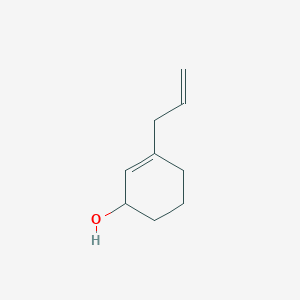
Benzoxazolium, 5-(acetylamino)-2-(2-((5-(acetylamino)-3-ethyl-2(3H)-benzoxazolylidene)methyl)-1-butenyl)-3-ethyl-, perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoxazolium, 5-(acetylamino)-2-(2-((5-(acetylamino)-3-ethyl-2(3H)-benzoxazolylidene)methyl)-1-butenyl)-3-ethyl-, perchlorate is a complex organic compound that belongs to the benzoxazolium family. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring multiple benzoxazolylidene groups, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoxazolium, 5-(acetylamino)-2-(2-((5-(acetylamino)-3-ethyl-2(3H)-benzoxazolylidene)methyl)-1-butenyl)-3-ethyl-, perchlorate typically involves multi-step organic reactions. The process may start with the preparation of the benzoxazole core, followed by the introduction of acetylamino and ethyl groups through various substitution reactions. The final step often involves the formation of the perchlorate salt.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Benzoxazolium compounds can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized form.
Reduction: Reduction of specific functional groups within the molecule.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized benzoxazolium derivative, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzoxazolium, 5-(acetylamino)-2-(2-((5-(acetylamino)-3-ethyl-2(3H)-benzoxazolylidene)methyl)-1-butenyl)-3-ethyl-, perchlorate include other benzoxazolium derivatives with different substituents.
Uniqueness
What sets this compound apart is its unique combination of acetylamino and ethyl groups, which may confer specific chemical and biological properties not found in other benzoxazolium compounds. This uniqueness makes it a valuable subject for further research and exploration.
Properties
CAS No. |
68239-68-9 |
|---|---|
Molecular Formula |
C27H31ClN4O8 |
Molecular Weight |
575.0 g/mol |
IUPAC Name |
N-[(2Z)-2-[(2E)-2-[(5-acetamido-3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-3-ethyl-1,3-benzoxazol-5-yl]acetamide;perchlorate |
InChI |
InChI=1S/C27H30N4O4.ClHO4/c1-6-19(13-26-30(7-2)22-15-20(28-17(4)32)9-11-24(22)34-26)14-27-31(8-3)23-16-21(29-18(5)33)10-12-25(23)35-27;2-1(3,4)5/h9-16H,6-8H2,1-5H3,(H-,28,29,32,33);(H,2,3,4,5) |
InChI Key |
MATDQNMRZOTTCQ-UHFFFAOYSA-N |
Isomeric SMILES |
CC/C(=C\C1=[N+](C2=C(O1)C=CC(=C2)NC(=O)C)CC)/C=C\3/N(C4=C(O3)C=CC(=C4)NC(=O)C)CC.[O-]Cl(=O)(=O)=O |
Canonical SMILES |
CCC(=CC1=[N+](C2=C(O1)C=CC(=C2)NC(=O)C)CC)C=C3N(C4=C(O3)C=CC(=C4)NC(=O)C)CC.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Butanone, 4-phenyl-4-[(trimethylsilyl)oxy]-](/img/structure/B14456480.png)
![1,3-Bis[(benzyloxy)methyl]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B14456485.png)

![Methyl 2-[(E)-benzylideneamino]but-2-enoate](/img/structure/B14456498.png)




